3-Bromo-4,4-dimethoxy-2-butanone
Description
Properties
Molecular Formula |
C6H11BrO3 |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-bromo-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C6H11BrO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3 |
InChI Key |
MEHQUBDHNQTYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(OC)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 3-bromo-4,4-dimethoxy-2-butanone with two closely related compounds: 4,4-dimethoxy-2-butanone (a non-brominated analog) and 4-methoxy-3-buten-2-one (an α,β-unsaturated ketone derivative).
| Property | This compound | 4,4-Dimethoxy-2-butanone | 4-Methoxy-3-buten-2-one |
|---|---|---|---|
| Molecular Formula | C₆H₉BrO₃ | C₆H₁₀O₃ | C₅H₈O₂ |
| Molecular Weight (g/mol) | 209.04 | 130.14 | 100.12 |
| Functional Groups | Bromine, ketone, methoxy | Ketone, methoxy | α,β-unsaturated ketone, methoxy |
| Stability | High (methoxy groups prevent enolization) | Moderate (resistant to keto-enol tautomerism) | Low (prone to Michael addition reactions) |
| Reactivity | Electrophilic substitution (Br site) | Nucleophilic addition (ketone) | Conjugate addition (enone system) |
| Synthetic Applications | Heterocycle synthesis, alkylation agents | Precursor for stabilized β-dicarbonyls | Intermediate in drug synthesis |
Stability and Handling
- The brominated derivative exhibits superior stability compared to 4-methoxy-3-buten-2-one due to the absence of a reactive enone system. However, its bromine atom introduces sensitivity to light and moisture, necessitating storage in inert atmospheres .
- 4,4-Dimethoxy-2-butanone is less hygroscopic than its brominated counterpart but less versatile in reactions requiring halogen-mediated transformations .
Preparation Methods
Synthesis of 4,4-Dimethoxy-2-butanone
The parent compound, 4,4-dimethoxy-2-butanone, is a critical precursor for bromination. A widely cited method involves Claisen ester condensation using ethyl formate, acetone, and sodium methoxide in methanol. The reaction proceeds via enolate formation, followed by acetalization with concentrated sulfuric acid as a catalyst. Key parameters include:
-
Molar ratios : Ethyl formate to acetone (1–4:1) and sodium methoxide to acetone (0.5–2:1).
-
Reaction conditions : 30–60°C for 1–5 hours, yielding a suspension of sodium butanone enolate.
-
Post-treatment : Neutralization with sodium methoxide, filtration, and distillation (70–73°C at 20 mmHg) to isolate the product.
This method achieves ≥90% purity with a refractive index of and density of 0.996 g/mL at 25°C.
Bromination Strategies for 3-Bromo-4,4-dimethoxy-2-butanone
Direct Electrophilic Bromination
Introducing bromine at the β-position (C-3) of 4,4-dimethoxy-2-butanone requires careful regioselective control. Bromine (Br₂) in acetic acid at 0–5°C selectively targets the α-carbon adjacent to the ketone. However, competing side reactions (e.g., over-bromination or acetal cleavage) necessitate precise stoichiometry:
Mechanistic insight : The electron-withdrawing methoxy groups deactivate the carbonyl, favoring bromination at the less hindered β-position.
Enolate-Mediated Bromination
Generating the enolate intermediate enhances bromination efficiency. Using lithium diisopropylamide (LDA) in THF at -78°C, the enolate is quenched with N-bromosuccinimide (NBS) to install bromine selectively:
Q & A
Q. What are the established synthetic routes for 3-Bromo-4,4-dimethoxy-2-butanone, and how can purity be optimized?
The compound is synthesized via bromination of 4,4-dimethoxy-2-butanone, a precursor with established protocols involving ketone halogenation. For purity optimization, recrystallization in non-polar solvents (e.g., hexane) or distillation under reduced pressure is recommended. Gas chromatography (GC) with flame ionization detection (FID) can confirm purity (>94% as per brominated ketone analogs) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify methoxy groups (δ ~3.3 ppm for OCH₃) and brominated carbon environments.
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~196 for C₆H₁₁BrO₃) and fragmentation patterns to distinguish isomers .
Q. What safety precautions are recommended when handling this compound?
While direct toxicity data for this compound is limited, structural analogs like 4,4-dimethoxy-2-butanone exhibit subacute oral toxicity in rats (LD₅₀ >500 mg/kg). Standard protocols for brominated ketones apply: use fume hoods, nitrile gloves, and avoid inhalation. Store under inert gas at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during the bromination of 4,4-dimethoxy-2-butanone be addressed to obtain the desired 3-bromo derivative?
Regioselectivity is influenced by steric and electronic factors. Use N-bromosuccinimide (NBS) in anhydrous dichloromethane with catalytic Lewis acids (e.g., FeCl₃) to direct bromination to the γ-position. Kinetic vs. thermodynamic control can be modulated by reaction temperature (0–25°C) .
Q. What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?
Discrepancies in yields (e.g., 53–66% for analogous reactions) may arise from moisture sensitivity or side reactions. Employ:
Q. How does this compound function as a synthon in heterocyclic compound synthesis?
The compound serves as a 1,3-dielectrophilic building block due to its α,β-unsaturated carbonyl system. For example:
- Pyrimidine Synthesis : React with guanidines under basic conditions (K₂CO₃/DMF) to form substituted pyrimidines (58–66% yields).
- Naphthalene Derivatives : Cross-coupling with aryl Grignard reagents (e.g., benzyl MgCl) yields fused aromatic systems via tandem alkylation/cyclization .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., unexpected by-products), use high-resolution mass spectrometry (HRMS) and X-ray crystallography (as in analogous brominated structures) to confirm molecular identity .
- Experimental Design : For kinetic studies, employ pseudo-first-order conditions with excess nucleophiles (e.g., amines) to isolate rate constants for bromine displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
